Guanylyl-(α,β)-methylen-diphosphonat

Übersicht

Beschreibung

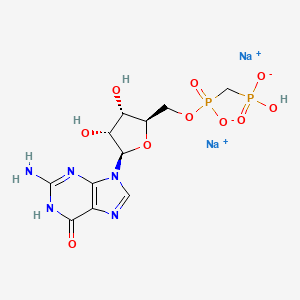

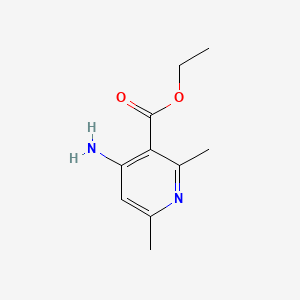

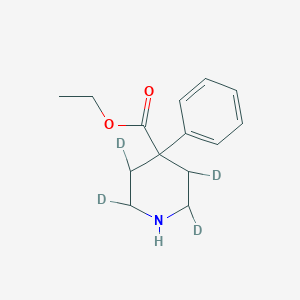

Guanylyl-(α,β)-methylene-diphosphonate, commonly referred to as GMPCP, is a synthetic analog of guanosine diphosphate (GDP). This compound is characterized by the substitution of the oxygen atom bridging the α and β phosphates with a methylene group. This modification renders GMPCP resistant to hydrolysis, making it a valuable tool in biochemical and molecular biology research. GMPCP is often used to study the dynamics of guanine nucleotide-binding proteins and their role in various cellular processes.

Wissenschaftliche Forschungsanwendungen

GMPCP has a wide range of scientific research applications, including:

Biochemistry: Used to study the binding and hydrolysis of guanine nucleotides by G-proteins and other nucleotide-binding proteins.

Cell Biology: Helps in understanding the role of guanine nucleotides in cell division, signal transduction, and cytoskeletal dynamics.

Medicine: GMPCP is used in drug discovery and development to identify potential therapeutic targets involving guanine nucleotide-binding proteins.

Industry: Employed in the production of diagnostic reagents and biochemical assays.

Wirkmechanismus

Target of Action

Gmpcp, also known as α,β-Methyleneguanosine 5′-diphosphate, is a GDP methylene analog . It primarily targets microtubule subunits . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Gmpcp incorporates into hydrolyzable microtubule subunits . It contains a methylene group that replaces the α and β oxygen in the GDP molecule . This modification allows Gmpcp to interact with its targets differently than GDP, influencing the behavior of microtubules .

Biochemical Pathways

The primary biochemical pathway affected by Gmpcp involves the assembly and disassembly of microtubules . By incorporating into hydrolyzable microtubule subunits, Gmpcp can influence the dynamics of microtubule polymerization and depolymerization . The downstream effects of this can impact various cellular processes that rely on microtubule function, such as cell division and intracellular transport .

Result of Action

The molecular and cellular effects of Gmpcp’s action primarily involve changes to microtubule dynamics . By incorporating into hydrolyzable microtubule subunits, Gmpcp can influence the assembly and disassembly of microtubules . This can have downstream effects on various cellular processes that rely on microtubule function .

Biochemische Analyse

Biochemical Properties

GMPCP plays a significant role in biochemical reactions, particularly in the assembly of tubulin, a globular protein that forms microtubules . The methylene group in GMPCP replaces the α and β oxygen, which allows it to incorporate into hydrolyzable microtubule subunits . This interaction with tubulin is crucial for the formation and stabilization of microtubules .

Cellular Effects

The effects of GMPCP on cells are primarily related to its role in microtubule dynamics. Microtubules, composed of tubulin dimers, are essential components of the cell’s cytoskeleton. By incorporating into these structures, GMPCP can influence cell shape, intracellular transport, and cell division .

Molecular Mechanism

At the molecular level, GMPCP exerts its effects by binding to the exchangeable GTP site on β-tubulin . This binding stabilizes the microtubule structure and prevents depolymerization, thereby influencing the dynamics of microtubule assembly .

Temporal Effects in Laboratory Settings

In laboratory settings, GMPCP has been shown to sustain tubulin activation and microtubule stabilization over time . This stability is crucial for the study of microtubule dynamics and the effects of various drugs and conditions on these structures .

Metabolic Pathways

GMPCP is involved in the metabolic pathway of tubulin assembly. It interacts with tubulin, a protein that forms microtubules, essential components of the cell’s cytoskeleton .

Transport and Distribution

The transport and distribution of GMPCP within cells and tissues are likely to be closely tied to its role in microtubule dynamics. As it incorporates into microtubule structures, it would be distributed wherever these structures are formed and function .

Subcellular Localization

The subcellular localization of GMPCP is primarily within microtubules, where it incorporates into the hydrolyzable subunits of these structures . This localization is crucial for its role in stabilizing microtubules and influencing their dynamics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GMPCP involves the reaction of guanosine with methylene diphosphonic acid under specific conditions. The process typically includes:

Activation of Guanosine: Guanosine is first activated by converting it into its 5’-phosphorylated form.

Formation of Methylene Bridge: The activated guanosine is then reacted with methylene diphosphonic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the methylene bridge between the α and β phosphates.

Purification: The resulting GMPCP is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of GMPCP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:

Bulk Activation: Large-scale activation of guanosine using efficient phosphorylating agents.

Optimized Reaction Conditions: Use of optimized reaction conditions to maximize the formation of the methylene bridge.

High-Throughput Purification: Implementation of high-throughput chromatographic techniques for purification.

Analyse Chemischer Reaktionen

Types of Reactions: GMPCP undergoes various chemical reactions, including:

Substitution Reactions: GMPCP can participate in substitution reactions where the methylene group can be replaced by other functional groups under specific conditions.

Complex Formation: GMPCP forms complexes with metal ions and proteins, which are crucial for studying protein-nucleotide interactions.

Common Reagents and Conditions:

Condensing Agents: Dicyclohexylcarbodiimide (DCC) is commonly used in the synthesis of GMPCP.

Metal Ions: Magnesium and calcium ions are often used to stabilize GMPCP-protein complexes.

Major Products: The major products formed from reactions involving GMPCP include various nucleotide analogs and protein-nucleotide complexes, which are essential for studying cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Guanylyl-(β,γ)-methylene-diphosphonate (GMPCPP): Another non-hydrolyzable analog of GTP, used for similar applications but with different binding properties.

Guanosine 5’-[β,γ-imido]triphosphate (GMPPNP): A non-hydrolyzable GTP analog used to study GTPase activity.

Uniqueness of GMPCP: GMPCP is unique due to its specific modification at the α and β phosphates, which provides distinct binding characteristics and stability compared to other analogs. This makes it particularly useful for studying the initial stages of nucleotide binding and the structural dynamics of nucleotide-binding proteins.

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2.2Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSIYHSOBHJEJS-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5Na2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-39-0 | |

| Record name | α ,betα-Methyleneguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

ethane](/img/structure/B573644.png)

![Pyrazolo[1,5-a][1,2,4]triazolo[1,5-c][1,3,5]triazine](/img/structure/B573648.png)